Ethyl 2-benzamido-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-benzamido-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C12H12F3NO3. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with benzamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: 2-benzamido-3,3,3-trifluoropropanoic acid.
Reduction: Ethyl 2-amino-3,3,3-trifluoropropanoate.
Scientific Research Applications
Ethyl 2-benzamido-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-benzamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropropanoate: A simpler analog without the benzamido group.
Ethyl 2-anilino-2-benzamido-3,3,3-trifluoropropanoate: Contains an additional anilino group.
Ethyl 2-benzamido-2-(2-chloroanilino)-3,3,3-trifluoropropanoate: Contains a chloroanilino group.
Uniqueness
Ethyl 2-benzamido-3,3,3-trifluoropropanoate is unique due to its combination of a trifluoromethyl group and a benzamido group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12F3NO3 |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H12F3NO3/c1-2-19-11(18)9(12(13,14)15)16-10(17)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,16,17) |
InChI Key |
OGECAYAKLYEZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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